Methyl 2-(benzo[D]oxazol-2-YL)acetate
Overview
Description
“Methyl 2-(benzo[d]oxazol-5-yl)acetate” is a chemical compound with the CAS Number: 97479-79-3 . It has a molecular weight of 191.19 . The compound appears as a light-yellow to yellow or pale-red powder, crystals, or liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(benzo[D]oxazol-2-YL)acetate” can be represented by the linear formula C10H9NO3 . The InChI Code for this compound is 1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(benzo[D]oxazol-2-YL)acetate” is a light-yellow to yellow or pale-red powder, crystals, or liquid . It has a molecular weight of 191.19 . The compound should be stored sealed in a dry room at normal temperature .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including Methyl 2-(benzo[D]oxazol-2-YL)acetate, have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. They have also been tested against fungal strains like Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups in these compounds has been linked to improved antimicrobial activity .
Anticancer Properties
Research has indicated that certain benzoxazole derivatives exhibit anticancer activities. In vitro studies using human colorectal carcinoma (HCT116) cancer cell lines have shown that these compounds can be effective in inhibiting cancer cell growth. The compounds’ ability to act as chemotherapeutic agents underscores their potential in cancer treatment, particularly for colorectal cancer, which has a high incidence and mortality rate .
Antifungal Efficacy
The antifungal activity of benzoxazole derivatives is another significant area of application. Studies have demonstrated that these compounds can be potent against fungal infections, with some derivatives showing high efficacy against Aspergillus niger and Candida albicans. This suggests their potential use in treating fungal-related diseases .
Development of Biological Materials
Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials. Their structural properties make them suitable for creating compounds with desired biological activities. This application is crucial in the development of new drugs and therapeutic agents .
Synthesis of Heterocycles
These compounds play a vital role in the synthesis of various heterocyclic compounds. The benzoxazole moiety can undergo transformations to form different heterocycles, which are essential in medicinal chemistry for their diverse pharmacological properties .
Functional Materials for Electronics
Benzoxazole derivatives have applications in the field of electronics and spintronics. They serve as precursors for functional materials that are applied in electronic devices. Their unique chemical properties allow for the development of materials with specific electronic characteristics .
Safety and Hazards
Future Directions
Benzoxazole derivatives, including “Methyl 2-(benzo[D]oxazol-2-YL)acetate”, have gained a lot of importance in the past few years due to their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them promising candidates for future research in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-(benzo[D]oxazol-2-YL)acetate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Benzoxazole derivatives have been reported to show significant antibacterial activity .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes in the microbial cells, leading to their death .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with various biochemical processes in microbial cells, leading to their death .
Pharmacokinetics
Benzoxazole derivatives have been reported to exhibit good bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit significant antibacterial activity, suggesting that they may lead to the death of bacterial cells .
properties
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327112 | |
Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzo[D]oxazol-2-YL)acetate | |
CAS RN |
75762-23-1 | |
Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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